molecular formula C18H21N3OS B2665458 1-[(4-Tert-butylbenzoyl)amino]-3-phenylthiourea CAS No. 261705-15-1

1-[(4-Tert-butylbenzoyl)amino]-3-phenylthiourea

Cat. No. B2665458
CAS RN: 261705-15-1
M. Wt: 327.45
InChI Key: QSNVIWCZBYUWFG-UHFFFAOYSA-N
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Description

The compound “1-[(4-Tert-butylbenzoyl)amino]-3-phenylthiourea” is a complex organic molecule. It likely contains a thiourea group (NH2-CS-NH2), which is common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “1-[(4-Tert-butylbenzoyl)amino]-3-phenylthiourea” were not found, similar compounds such as “(4-tert-Butylbenzoyl)amino acetic acid” are available for purchase from chemical suppliers, suggesting that they can be synthesized in a laboratory setting .

Safety and Hazards

The safety data sheet for a related compound, “(4-tert-Butylbenzoyl)amino acetic acid”, indicates that it is a combustible solid and may cause severe skin burns and eye damage . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

1-[(4-tert-butylbenzoyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-18(2,3)14-11-9-13(10-12-14)16(22)20-21-17(23)19-15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNVIWCZBYUWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Tert-butylbenzoyl)amino]-3-phenylthiourea

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